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Introduction
Isopropyl butyrate is a volatile organic compound (VOC) that contributes to the complex

aroma profile of wine. As an ester, it is formed during fermentation through the enzymatic

reaction between isopropanol and butanoic acid. Its characteristic fruity aroma, often described

as reminiscent of pineapple and ripe fruit, can enhance the overall sensory experience of the

wine.[1] The concentration of isopropyl butyrate in wine is influenced by several factors,

including the grape variety, the specific yeast strains used for fermentation, the fermentation

temperature and conditions, and the aging process. Understanding the concentration and

sensory impact of this compound is crucial for winemakers aiming to produce wines with

specific aromatic profiles and for researchers studying the chemical composition of wine. This

application note provides a detailed protocol for the quantification of isopropyl butyrate in

wine using Gas Chromatography-Mass Spectrometry (GC-MS) and discusses its significance

in wine analysis.

Sensory Impact and Quantitative Data
The sensory impact of a volatile compound in wine is not solely dependent on its concentration

but also on its odor detection threshold. The Odor Activity Value (OAV) is a useful metric for

estimating the contribution of a specific compound to the overall aroma of a wine. It is

calculated by dividing the concentration of the compound by its sensory detection threshold. An

OAV greater than 1 indicates that the compound is likely to be perceived by the human nose.
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While data on the specific concentration of isopropyl butyrate across a wide variety of wines

is limited in publicly available literature, its presence has been confirmed in Burgundy wine.[2]

For the purpose of this application note, and to provide a framework for analysis, the following

table includes the known odor threshold for isopropyl butyrate and typical concentration

ranges for a closely related and commonly quantified ester, ethyl butyrate, to provide context

for expected concentrations of this class of compounds.

Compound Wine Type
Typical
Concentration
Range (µg/L)

Sensory
Threshold
(µg/L)

Aroma
Descriptor

Isopropyl

Butyrate

Burgundy

(detection

confirmed)

Data not readily

available
6.2[1]

Fruity, Pineapple,

Ripe Fruit[1]

Ethyl Butyrate Red Wines 1.3 - 54.7 15 Fruity, Apple

Ethyl Butyrate White Wines 0.5 - 9.5 15 Fruity, Apple

Ethyl Butyrate Sparkling Wines 140 - 270 15 Fruity, Apple

Factors Influencing Isopropyl Butyrate
Concentration
The concentration of isopropyl butyrate in wine is the result of a complex interplay of

viticultural and oenological factors:

Grape Variety: The precursor compounds necessary for the formation of isopropyl butyrate,

such as amino acids that can be converted to higher alcohols, can vary between grape

varieties.

Yeast Strain: The enzymatic machinery for ester synthesis varies significantly among

different strains of Saccharomyces cerevisiae and other yeast species involved in

fermentation. Some yeast strains are known to be high producers of certain esters.

Fermentation Conditions: Temperature is a critical factor, with lower fermentation

temperatures generally favoring the production and retention of volatile esters. The
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availability of nutrients, particularly nitrogen, also plays a crucial role in yeast metabolism

and ester formation.

Winemaking Techniques: Practices such as cold soaking of the grapes before fermentation

can influence the extraction of aroma precursors from the grape skins.

Wine Aging: The concentration of esters can change during wine aging. While some esters

may be formed through chemical reactions, others can be lost through hydrolysis.

Experimental Protocol: Quantification of Isopropyl
Butyrate by Headspace Solid-Phase Microextraction
(HS-SPME) GC-MS
This protocol outlines a common and effective method for the extraction and quantification of

volatile esters like isopropyl butyrate from wine samples.

1. Materials and Reagents:

Wine sample

Sodium chloride (NaCl), analytical grade

Isopropyl butyrate standard, analytical grade

Internal standard (e.g., 2-octanol or deuterated ethyl butyrate), analytical grade

Methanol, HPLC grade

Deionized water

20 mL headspace vials with PTFE/silicone septa

Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g.,

Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
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2. Sample Preparation:

Pipette 5 mL of the wine sample into a 20 mL headspace vial.

Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample,

which promotes the release of volatile compounds into the headspace.

Add a known concentration of the internal standard to the vial. The internal standard is used

to correct for variations in extraction efficiency and injection volume.

Immediately seal the vial with the PTFE/silicone septum and cap.

Gently swirl the vial to dissolve the salt.

3. HS-SPME Extraction:

Place the prepared vial in a heating block or water bath set to a specific temperature (e.g.,

40°C).

Allow the sample to equilibrate for a set period (e.g., 15 minutes) to allow the volatile

compounds to partition into the headspace.

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30

minutes) while maintaining the temperature. The fiber will adsorb the volatile compounds.

After extraction, retract the fiber into the needle and immediately transfer it to the GC

injection port for desorption and analysis.

4. GC-MS Analysis:

Injector: Set to a temperature suitable for the thermal desorption of the analytes from the

SPME fiber (e.g., 250°C) and operate in splitless mode to maximize the transfer of analytes

to the column.

Column: A non-polar or medium-polarity capillary column is typically used for the separation

of volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Oven Temperature Program: A typical temperature program would be:
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Initial temperature of 40°C, hold for 2 minutes.

Ramp at 5°C/minute to 220°C.

Hold at 220°C for 5 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 35-350.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

5. Quantification:

Create a calibration curve using standard solutions of isopropyl butyrate at different

concentrations, each containing the same amount of internal standard as the samples.

Analyze the standards using the same HS-SPME-GC-MS method.

Identify the peaks corresponding to isopropyl butyrate and the internal standard in the

chromatograms based on their retention times and mass spectra.

Calculate the ratio of the peak area of isopropyl butyrate to the peak area of the internal

standard for each standard and sample.

Plot the peak area ratio against the concentration of the standards to generate a calibration

curve.

Use the equation of the calibration curve to determine the concentration of isopropyl
butyrate in the wine samples.

Logical Workflow for Wine VOC Analysis
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Caption: Workflow for the analysis of isopropyl butyrate in wine.
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Caption: Biosynthesis of isopropyl butyrate in yeast.

Conclusion
The analysis of isopropyl butyrate provides valuable insights into the aromatic composition

and quality of wine. The HS-SPME-GC-MS method described in this application note offers a

sensitive and reliable approach for the quantification of this and other volatile esters. By

understanding the factors that influence the formation of isopropyl butyrate and its sensory

impact, winemakers and researchers can better control and predict the aromatic profiles of their

wines. Further research is warranted to establish a more comprehensive database of

isopropyl butyrate concentrations across a wider range of wine varietals and to further

elucidate the complex interactions between different aroma compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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